

2-Chloro-5-nitrobenzenesulfonic acid CAS number 96-73-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzenesulfonic acid

Cat. No.: B1585211

[Get Quote](#)

An In-Depth Technical Guide to **2-Chloro-5-nitrobenzenesulfonic Acid** (CAS 96-73-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Chloro-5-nitrobenzenesulfonic acid**, a pivotal chemical intermediate. Designed for researchers, chemists, and professionals in the drug development and fine chemical industries, this document delves into the compound's synthesis, chemical properties, reactivity, and primary applications, with a strong emphasis on the scientific principles that govern its use.

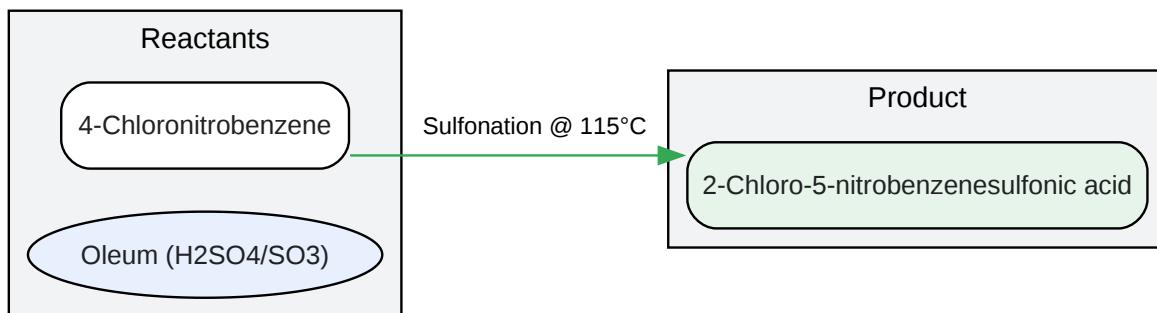
Core Chemical Identity and Physical Properties

2-Chloro-5-nitrobenzenesulfonic acid (CAS No. 96-73-1) is a substituted aromatic compound containing chloro, nitro, and sulfonic acid functional groups.^[1] These groups dictate its chemical behavior and utility as a precursor in organic synthesis. The compound typically appears as a tan or light yellow to brownish crystalline solid and is often found in its dihydrate form.^{[2][3][4][5]}

Table 1: Physicochemical Properties of **2-Chloro-5-nitrobenzenesulfonic acid**

Property	Value	Source(s)
CAS Number	96-73-1	[2][6]
Molecular Formula	C ₆ H ₄ CINO ₅ S	[6][7]
Molecular Weight	237.62 g/mol	[1][6]
Appearance	Tan / light yellow to brownish solid	[2][5]
Melting Point	>300°C	[6][8]
Density	1.7 ± 0.1 g/cm ³	[6]
Purity	Typically ≥97-99%	[6]
Synonyms	4-Nitrochlorobenzene-2-sulfonic acid, p-Nitrochlorobenzene-o-sulfonic acid	[1][8]

Synthesis Pathway: Electrophilic Aromatic Substitution


The industrial synthesis of **2-Chloro-5-nitrobenzenesulfonic acid** is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.[9] The primary method involves the direct sulfonation of 4-chloronitrobenzene.[2][10][11]

Causality in Synthesis: The choice of starting material and reaction conditions is critical for achieving high yield and purity. 4-chloronitrobenzene is used because the existing chloro and nitro groups direct the incoming electrophile (SO₃) to the desired ortho position relative to the chlorine atom. The use of oleum (fuming sulfuric acid, H₂SO₄·xSO₃) as the sulfonating agent provides a high concentration of the sulfur trioxide electrophile, driving the reaction forward.[4]

Protocol 1: Synthesis via Sulfonation of 4-Chloronitrobenzene

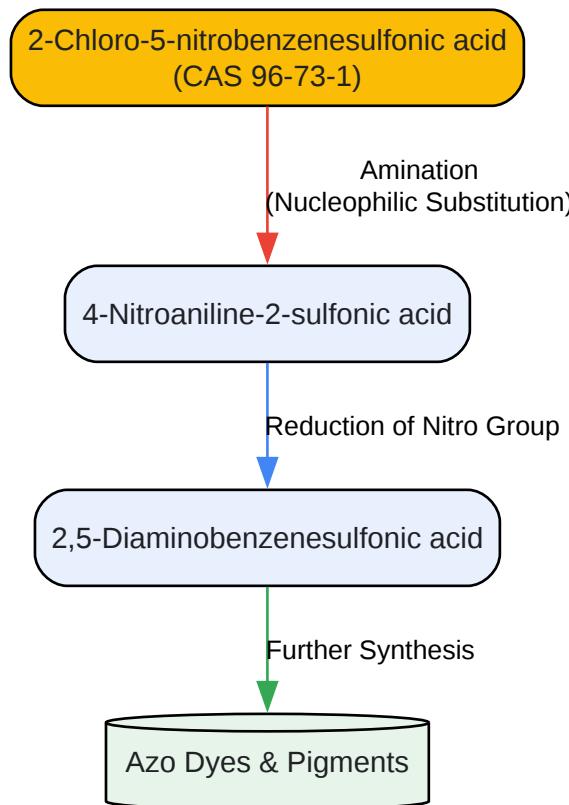
- **Reagent Preparation:** Charge a suitable glass-lined reactor with 4-chloronitrobenzene.
- **Sulfonation:** Slowly add 65% oleum to the reactor while maintaining vigorous stirring.[4]

- Temperature Control (Critical Step): The reaction is highly exothermic. The temperature must be meticulously controlled and maintained at approximately 115-120°C.[4][12] Failure to control the temperature can lead to the formation of undesired isomers and byproducts, significantly reducing the purity of the final product.
- Reaction Monitoring: The reaction is monitored until the complete disappearance of the starting 4-chloronitrobenzene, typically via HPLC analysis.
- Work-up: Upon completion, the reaction mixture is carefully quenched, often by pouring it onto ice, which precipitates the sulfonic acid product.[12]
- Isolation: The precipitated solid is isolated by filtration, washed to remove residual acid, and dried. The product is often obtained as the dihydrate.[4]

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Chloro-5-nitrobenzenesulfonic acid**.

Chemical Reactivity and Applications


The utility of **2-Chloro-5-nitrobenzenesulfonic acid** stems from the distinct reactivity of its three functional groups, which allows it to serve as a versatile intermediate, particularly in the dye manufacturing industry.[2][10]

Cornerstone of the Dyestuff Industry

The primary application of this compound is as a precursor for other vital colorant intermediates.[10][11] Its strategic importance lies in its role in building more complex

molecules used in azo dyes, which are widely used in textiles, printing, and coatings.[2]

- Amination: The activated chlorine atom can be substituted by an amino group (amination) to yield 4-nitroaniline-2-sulfonic acid. This derivative is an essential diazo component used in the synthesis of azo dyes.[2][4]
- Reduction: The nitro group can be readily reduced to an amine, which, following the amination of the chloro group, leads to the production of 2,5-diaminobenzenesulfonic acid.[2] This diamino compound is another crucial building block for advanced colorants.
- Chlorination: The compound can also undergo further chlorination to produce derivatives like 2,6-dichloro-4-nitroaniline, a niche intermediate.[4]

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations and applications workflow.

Role in Pharmaceutical and Agrochemical Synthesis

While its primary role is in the dye industry, the structural motifs of **2-Chloro-5-nitrobenzenesulfonic acid** are relevant to medicinal and agricultural chemistry. The chloro-nitro-aromatic core is a feature in various biologically active molecules. Although direct applications in drug development are not widespread, its derivatives, such as 2-chloro-5-nitrobenzoic acid, have been investigated for synthesizing compounds with potential antibacterial activity.^{[13][14][15][16]} It serves as a starting material for creating more complex molecules with specific biological functions, including pesticides and pharmaceutical agents.^[5] [\[13\]](#)

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **2-Chloro-5-nitrobenzenesulfonic acid** is paramount to ensure laboratory and industrial safety. The compound is classified as a hazardous substance.^{[3][17]}


Table 2: GHS Hazard Information

Hazard Statement	Code	Classification	Source(s)
Causes severe skin burns and eye damage	H314	Skin Corrosion/Irritation, Category 1B	[1] [5] [17]
May cause an allergic skin reaction	H317	Skin Sensitization, Category 1	[1] [5] [17]
Harmful if swallowed, in contact with skin, or if inhaled	H302, H312, H332	Acute Toxicity (Oral, Dermal, Inhalation)	[3]
May cause respiratory irritation	H335	Specific target organ toxicity	[3]

Protocol 2: Safe Handling and Emergency Procedures

- Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.^[3] Ensure an eyewash station and safety shower are readily accessible.^[3]

- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[[17](#)]
 - Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.[[3](#)][[17](#)]
 - Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator.[[17](#)]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[[3](#)] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
- Spill Response:
 - Evacuate the area and prevent ignition sources.[[3](#)]
 - Wearing full PPE, absorb the spill with inert, non-combustible material (e.g., sand, vermiculite).[[3](#)]
 - Collect the material into a suitable container for disposal.[[3](#)]
 - Ventilate the area and wash the spill site after material pickup is complete.[[3](#)]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[[3](#)][[17](#)]
 - Skin: Immediately wash off with plenty of soap and water. Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.[[3](#)][[17](#)]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical help.[[3](#)][[17](#)]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[[3](#)][[17](#)]

[Click to download full resolution via product page](#)

Caption: Core principles for the safe handling of the compound.

Conclusion

2-Chloro-5-nitrobenzenesulfonic acid is a foundational intermediate chemical whose industrial significance, particularly in the synthesis of colorants, cannot be overstated. A thorough understanding of its synthesis, governed by the principles of electrophilic aromatic substitution, and its reactivity is essential for its effective and safe utilization. While its primary role has been in the dye industry, its structural framework continues to be of interest for creating novel molecules in pharmaceuticals and agrochemicals, underscoring its enduring importance in applied chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-nitrobenzenesulfonic acid | C6H4ClNO5S | CID 7310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Chloro-5-nitrobenzenesulfonic acid | CAS#:96-73-1 | Chemsric [chemsrc.com]
- 7. 2-Chloro-5-nitrobenzene sulfonic acid [webbook.nist.gov]
- 8. lookchem.com [lookchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]
- 13. 2-Chloro-5-Nitrobenzenesulfonic Acid Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Exporter [chlorobenzene.ltd]
- 14. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. Naarini Molbio Pharma [naarini.com]
- 17. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-5-nitrobenzenesulfonic acid CAS number 96-73-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585211#2-chloro-5-nitrobenzenesulfonic-acid-cas-number-96-73-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com